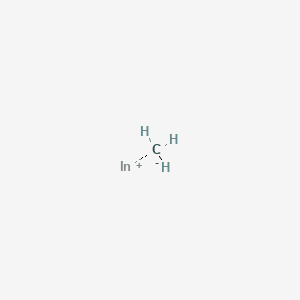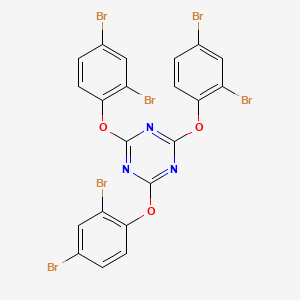
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine is a complex organic compound known for its unique chemical structure and properties It consists of a triazine core substituted with three 2,4-dibromophenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,4-dibromophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenoxy groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form larger, more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include substituted triazines, quinones, hydroquinones, and various coupled aromatic compounds.
科学的研究の応用
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of 2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential enzymatic processes. In chemical applications, its reactivity is attributed to the presence of bromine atoms and the triazine core, which facilitate various substitution and coupling reactions.
類似化合物との比較
Similar Compounds
2,4,6-Tribromophenol: A simpler compound with similar bromine substitution but lacking the triazine core.
Tris(2,4-dibromophenyl) phosphate: Another brominated compound used as a flame retardant.
Uniqueness
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine is unique due to its triazine core, which imparts distinct chemical properties and reactivity compared to other brominated phenols and phosphates. This uniqueness makes it valuable for specific applications where its structural features are advantageous.
特性
CAS番号 |
114567-97-4 |
|---|---|
分子式 |
C21H9Br6N3O3 |
分子量 |
830.7 g/mol |
IUPAC名 |
2,4,6-tris(2,4-dibromophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H9Br6N3O3/c22-10-1-4-16(13(25)7-10)31-19-28-20(32-17-5-2-11(23)8-14(17)26)30-21(29-19)33-18-6-3-12(24)9-15(18)27/h1-9H |
InChIキー |
AFHNBAZUTVZKIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)Br)OC2=NC(=NC(=N2)OC3=C(C=C(C=C3)Br)Br)OC4=C(C=C(C=C4)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)
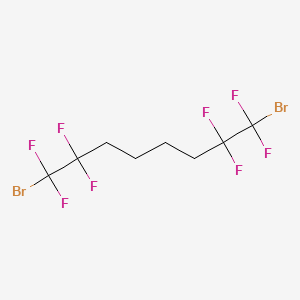

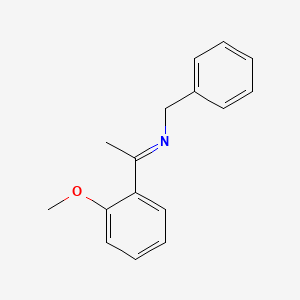

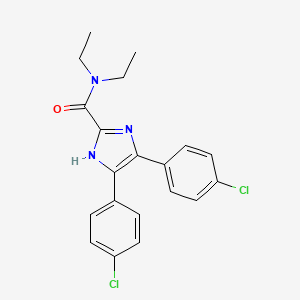
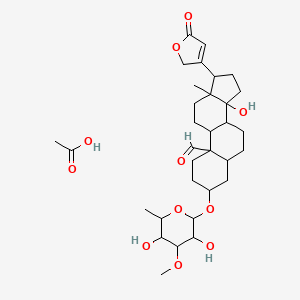

![2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14290895.png)
![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
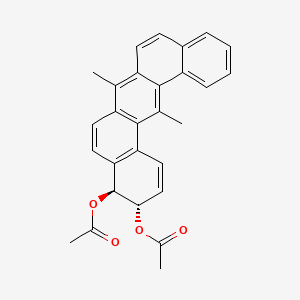
![1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide](/img/structure/B14290899.png)
